molecular formula C19H13F3N4O2S B6537557 N-[6-({[(2,4-difluorophenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]-3-fluorobenzamide CAS No. 1060179-74-9

N-[6-({[(2,4-difluorophenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]-3-fluorobenzamide

Cat. No. B6537557
CAS RN: 1060179-74-9
M. Wt: 418.4 g/mol
InChI Key: FJYOWLAIWCOZMF-UHFFFAOYSA-N
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Description

This compound contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms. It also has a carbamoyl group (NHCO-) and a sulfanyl group (SH), both attached to a methyl group (CH3). The carbamoyl group is further connected to a 2,4-difluorophenyl group, which is a phenyl ring with fluorine atoms at the 2nd and 4th positions. The pyridazine ring is connected to a 3-fluorobenzamide group, which is a benzene ring with a fluorine atom at the 3rd position and an amide group (CONH2) at the 1st position .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the aromatic pyridazine and phenyl rings, the polar amide, carbamoyl, and sulfanyl groups, and the electronegative fluorine atoms. These features could influence the compound’s reactivity and interactions with other molecules .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the polar amide, carbamoyl, and sulfanyl groups, and the fluorine atoms in this compound could influence its solubility, boiling and melting points, and other properties .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems, which is typically determined through experimental studies. Without specific studies on this compound, it’s difficult to predict its mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound are typically determined through experimental studies and depend on factors like its reactivity, toxicity, and environmental impact. Without specific information on this compound, it’s difficult to provide a detailed safety and hazard analysis .

Future Directions

The future research directions for this compound would depend on its properties and potential applications. For example, if it shows promising biological activity, it could be further studied as a potential drug candidate. Alternatively, if it has interesting chemical reactivity, it could be explored in the context of synthetic chemistry .

properties

IUPAC Name

N-[6-[2-(2,4-difluoroanilino)-2-oxoethyl]sulfanylpyridazin-3-yl]-3-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F3N4O2S/c20-12-3-1-2-11(8-12)19(28)24-16-6-7-18(26-25-16)29-10-17(27)23-15-5-4-13(21)9-14(15)22/h1-9H,10H2,(H,23,27)(H,24,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJYOWLAIWCOZMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NC2=NN=C(C=C2)SCC(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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